An In-depth Technical Guide to Bis(2-butoxyethyl) Phthalate-d4 (CAS: 1398065-96-7)
An In-depth Technical Guide to Bis(2-butoxyethyl) Phthalate-d4 (CAS: 1398065-96-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(2-butoxyethyl) Phthalate-d4 (CAS: 1398065-96-7), a deuterated isotopic analog of Bis(2-butoxyethyl) Phthalate (B1215562) (BBOP). This document is intended for researchers and professionals in analytical chemistry, toxicology, and drug development, offering detailed information on its properties, primary applications, and relevant biological pathways associated with its non-deuterated counterpart.
Introduction
Bis(2-butoxyethyl) Phthalate-d4 is the deuterium-labeled version of Bis(2-butoxyethyl) Phthalate, a phthalate ester used as a plasticizer.[1] Due to the ubiquitous presence of phthalates in the environment and their potential as endocrine disruptors, there is a significant need for accurate quantification in various matrices.[2] Deuterated standards, such as Bis(2-butoxyethyl) Phthalate-d4, are crucial for providing high accuracy and precision in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) by serving as ideal internal standards.[3] This guide delves into the technical specifications of the deuterated compound and explores the biological effects and mechanisms of action of its non-deuterated form, providing valuable context for its use in research.
Physicochemical Properties
The fundamental properties of Bis(2-butoxyethyl) Phthalate-d4 are summarized in the table below, with comparative data for its non-deuterated analog.
| Property | Bis(2-butoxyethyl) Phthalate-d4 | Bis(2-butoxyethyl) Phthalate |
| CAS Number | 1398065-96-7[4] | 117-83-9[2] |
| Molecular Formula | C₂₀H₂₆D₄O₆[4] | C₂₀H₃₀O₆[5] |
| Molecular Weight | 370.47 g/mol [4] | 366.45 g/mol [3] |
| IUPAC Name | bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate[6][7] | bis(2-butoxyethyl) benzene-1,2-dicarboxylate[5] |
| Synonyms | Phthalic acid, bis-2-n-butoxyethyl ester D4[6] | Dibutoxyethyl Phthalate, Dibutylglycol Phthalate[2] |
| Appearance | Colorless Liquid (assumed) | Colorless Liquid[1] |
| Storage Conditions | Store at room temperature[2] | - |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years.[2] | - |
Applications in Analytical Chemistry
The primary application of Bis(2-butoxyethyl) Phthalate-d4 is as an internal standard for the quantification of Bis(2-butoxyethyl) Phthalate and other phthalates in various samples. Its utility stems from its similar chemical and physical properties to the native compound, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of Phthalates using GC-MS with an Internal Standard
The following is a generalized protocol for the analysis of phthalates in a given matrix, employing a deuterated internal standard like Bis(2-butoxyethyl) Phthalate-d4.
Objective: To accurately quantify the concentration of Bis(2-butoxyethyl) Phthalate in a sample matrix.
Materials:
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Sample (e.g., water, soil, biological fluid)
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Bis(2-butoxyethyl) Phthalate-d4 (Internal Standard)
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Organic solvent for extraction (e.g., hexane, dichloromethane)
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Anhydrous sodium sulfate (B86663)
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Appropriate GC column (e.g., Rtx-440, Rxi-XLB)[2]
Procedure:
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Sample Preparation:
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A known volume or weight of the sample is taken in a clean glass container.
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A precise amount of Bis(2-butoxyethyl) Phthalate-d4 internal standard solution is added to the sample.
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The sample is then extracted with a suitable organic solvent. For liquid samples, liquid-liquid extraction is performed. For solid samples, techniques like Soxhlet extraction or pressurized liquid extraction can be used.
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Extract Cleanup:
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The organic extract is passed through a column containing anhydrous sodium sulfate to remove any residual water.
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If necessary, further cleanup steps like solid-phase extraction (SPE) may be employed to remove interfering compounds.
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Concentration:
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The cleaned extract is concentrated to a small, known volume under a gentle stream of nitrogen.
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GC-MS Analysis:
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An aliquot of the concentrated extract is injected into the GC-MS system.
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The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase.
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The mass spectrometer detects and quantifies the target analyte and the internal standard based on their characteristic mass-to-charge ratios.
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Quantification:
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The concentration of Bis(2-butoxyethyl) Phthalate in the original sample is calculated by comparing the peak area of the analyte to the peak area of the Bis(2-butoxyethyl) Phthalate-d4 internal standard, using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
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Biological Effects and Signaling Pathways of Bis(2-butoxyethyl) Phthalate
Research into the biological effects of Bis(2-butoxyethyl) Phthalate (BBOP) has revealed its potential to act as an endocrine disruptor, particularly affecting male reproductive health. The following sections detail the findings from a study investigating the impact of BBOP on puberty onset in male rats.[8]
In Vivo Study of BBOP Effects on Male Puberty
A study was conducted on 35-day-old male Sprague-Dawley rats, which were administered BBOP by gavage for 21 days at doses of 0, 10, 100, 250, or 500 mg/kg body weight per day.[8] The study assessed various hormonal and cellular parameters to determine the effects of BBOP on the onset of puberty.
Quantitative Data from In Vivo Study [8]
| Parameter | Control (0 mg/kg) | 10 mg/kg | 100 mg/kg | 250 mg/kg | 500 mg/kg |
| Serum Luteinizing Hormone (LH) | Normal | ↓ | ↓ | ↓ | ↓ (P < 0.05) |
| Serum Follicle-Stimulating Hormone (FSH) | Normal | ↓ | ↓ | ↓ | ↓ (P < 0.05) |
| Testicular Malondialdehyde (MDA) | Normal | No significant change | No significant change | ↑ (P < 0.01) | ↑ (P < 0.001) |
| Testicular Sod1 mRNA Expression | Normal | No significant change | No significant change | ↓ (P < 0.05) | ↓ (P < 0.01) |
| Testicular Sod2 mRNA Expression | Normal | No significant change | No significant change | No significant change | ↓ (P < 0.01) |
| Testicular Bax (pro-apoptotic) Expression | Normal | No significant change | No significant change | No significant change | ↑ (P < 0.01) |
| Testicular Bcl2 (anti-apoptotic) Expression | Normal | No significant change | No significant change | ↓ (P < 0.05) | ↓ (P < 0.01) |
| Phosphorylated ERK1/2 in Testes | Normal | No significant change | No significant change | No significant change | ↓ (P < 0.05) |
| SIRT1 Levels in Testes | Normal | No significant change | No significant change | No significant change | ↓ |
| Phosphorylated GSK3β in Testes | Normal | No significant change | No significant change | No significant change | ↓ |
Signaling Pathways Affected by BBOP
The study on male rats indicated that BBOP exposure leads to increased oxidative stress and apoptosis in Leydig cells, which are crucial for testosterone (B1683101) production.[8] This is mediated through the downregulation of several key signaling pathways.
In Vitro Experimental Protocol: Assessment of ROS and Apoptosis in Leydig Cells
The following protocol is based on the in vitro experiments described in the study on BBOP's effects on Leydig cells.[8]
Objective: To determine the effect of BBOP on reactive oxygen species (ROS) production and apoptosis in cultured Leydig cells.
Materials:
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Primary Leydig cells isolated from 35-day-old rats
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Cell culture medium (e.g., DMEM/F12)
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Bis(2-butoxyethyl) Phthalate (BBOP) dissolved in a suitable solvent (e.g., DMSO)
-
DCFH-DA kit for ROS detection
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Annexin V/PI apoptosis detection kit
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Flow cytometer
Procedure:
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Cell Culture and Treatment:
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Leydig cells are cultured in a suitable medium until they reach the desired confluence.
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The cells are then treated with varying concentrations of BBOP (e.g., 50, 100, 500 µmol/L) or a vehicle control for a specified period (e.g., 24 hours).
-
-
ROS Detection:
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After treatment, the cells are washed with a buffered saline solution.
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The cells are then incubated with DCFH-DA solution in the dark, according to the manufacturer's instructions. DCFH-DA is a fluorescent probe that is oxidized by ROS to the highly fluorescent compound DCF.
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The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer.
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Apoptosis Assay:
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Following BBOP treatment, the cells are harvested and washed.
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The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
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The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. Bis(2-butoxyethyl) phthalate | C20H30O6 | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibutoxy ethyl phthalate - Wikipedia [en.wikipedia.org]
- 6. Bis(2-butoxyethyl) Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 7. Bis(2-butoxyethyl) Phthalate-d4 | C20H30O6 | CID 131667397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
